methyl 4-[2-(phenylsulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-(phenylsulfanyl)acetamido]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, an acetamido group, and a phenylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(phenylsulfanyl)acetamido]benzoate typically involves the reaction of 4-aminobenzoic acid with phenylsulfanyl acetic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol and a strong acid like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(phenylsulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-[2-(phenylsulfanyl)acetamido]benzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[2-(phenylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylthio)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 4-(aminomethyl)benzoate
Uniqueness
Methyl 4-[2-(phenylsulfanyl)acetamido]benzoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s ability to form disulfide bonds with thiol groups in proteins sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-[(2-phenylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)12-7-9-13(10-8-12)17-15(18)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCOBPXJKDLKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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